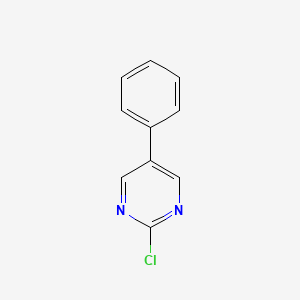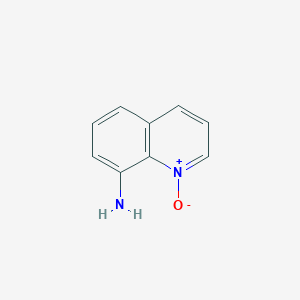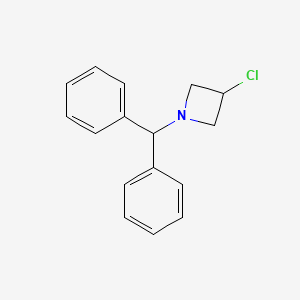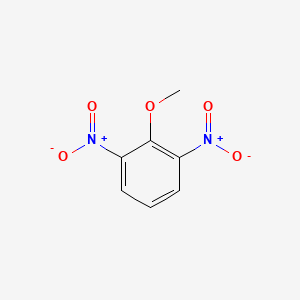
2-Chloro-5-phenylpyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-Chloro-5-phenylpyrimidine, often involves the reaction of amidines with β-dicarbonyl compounds under various conditions. A specific method for synthesizing 2-Chloro-5-phenylpyrimidine is not detailed in the provided literature, but general strategies for pyrimidine synthesis include condensation reactions, halogenation, and nucleophilic substitution reactions that can be tailored to introduce chloro and phenyl groups at specific positions on the pyrimidine ring.
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives, including 2-Chloro-5-phenylpyrimidine, is crucial for understanding their chemical properties and reactivity. X-ray crystallography studies provide insights into the crystal and molecular structure, revealing how substitutions on the pyrimidine ring influence the overall geometry and electronic structure of the molecule. For instance, the introduction of a phenyl group at the 5-position could affect the electronic distribution and steric hindrance, impacting its reactivity and physical properties.
Chemical Reactions and Properties
2-Chloro-5-phenylpyrimidine undergoes various chemical reactions characteristic of pyrimidines. These can include nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles, offering a pathway to synthesize a wide range of substituted pyrimidines. Additionally, its phenyl group can participate in electrophilic substitution reactions, further expanding its chemical versatility.
Physical Properties Analysis
The physical properties of 2-Chloro-5-phenylpyrimidine, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of a chloro group and a phenyl ring likely affects its polarity and hydrogen bonding capacity, influencing its solubility in various solvents and its phase transition temperatures.
Chemical Properties Analysis
The chemical properties of 2-Chloro-5-phenylpyrimidine, including acidity, basicity, and reactivity towards various reagents, are defined by its functional groups. The pyrimidine ring, being aromatic, contributes to the molecule's stability and reactivity, while the chloro and phenyl substitutions introduce specific reactivity patterns due to their electronic effects.
References (Sources)
- (Cini, Tiezzi, & Cavaglioni, 1999): X-ray structures and molecular orbital analysis of pyrimidine derivatives.
- (Zhang et al., 2016): Study on copper(I) 5-phenylpyrimidine-2-thiolate complexes, providing insights into chemical properties and reactions.
- (Valk & Plas, 1973): Analysis of the reaction mechanism involving 4‐chloro‐5‐cyano‐6‐phenylpyrimidine.
- Additional references from the search results offer further insights into the synthesis, structural analysis, and properties of 2-Chloro-5-phenylpyrimidine and related compounds.
Aplicaciones Científicas De Investigación
Reaction Mechanisms and Synthesis
- Research has explored the transformation of chloro-phenylpyrimidine compounds, shedding light on their reactivity and potential applications in synthetic chemistry. For instance, studies on 4-chloro-5-cyano-6-phenylpyrimidine reveal insights into reaction mechanisms, such as the conversion into 4-amino-5-cyano-6-phenylpyrimidine and the formation of minor reaction products, which are important for understanding synthetic pathways (Valk & Plas, 1973).
- Investigations into the synthesis of mercapto- and aminopyrimidine derivatives, including those derived from ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate, have demonstrated potential antimicrobial applications. These studies contribute to the development of new compounds with specific biological activities (El-kerdawy et al., 1990).
Photocatalysis and Molecular Switching
- The photoswitching behavior of 5-phenylazopyrimidines has been studied, revealing their potential as molecular photoswitches. This research, involving various compounds with electron-donating and withdrawing groups, opens up possibilities for their use in light-driven molecular devices. The chloro and cyano derivatives of these compounds are particularly notable for their ability to switch without UV light, indicating their versatility in different light conditions (Čechová et al., 2018).
Corrosion Inhibition
- Phenylpyrimidine derivatives, such as 4-phenylpyrimidine and 5-phenylpyrimidine, have been evaluated as corrosion inhibitors for steel in acidic environments. The effectiveness of these compounds in preventing corrosion, and their adsorption behavior on metal surfaces, are crucial for their potential application in industrial settings, particularly in maintaining the integrity of metal infrastructure (Xianghong et al., 2014).
Bioactive Compound Synthesis
- Synthesis of novel phenylpyrimidine derivatives for potential antimicrobial applications has been a significant area of research. This includes the development of 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles, indicating their relevance in creating new antimicrobial agents. Such research is pivotal for advancing pharmaceutical compounds to combat microbial resistance (Al-Abdullah et al., 2011).
Catalytic Applications
- Copper(i) 5-phenylpyrimidine-2-thiolate complexes have shown unique optical properties and high catalytic performance under visible light. This research underscores the importance of such compounds in photocatalysis, potentially paving the way for more efficient and environmentally friendly catalytic processes (Zhang et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-5-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNIWMPNOFGQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345532 | |
| Record name | 2-Chloro-5-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-phenylpyrimidine | |
CAS RN |
22536-62-5 | |
| Record name | 2-Chloro-5-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















